6-Amino-5-bromopicolinonitrile
Description
Contextualization within Heterocyclic Chemistry
6-Amino-5-bromopicolinonitrile belongs to the family of pyridines, which are six-membered heterocyclic aromatic compounds structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.org This nitrogen atom fundamentally alters the molecule's properties; it imparts weak basicity and creates an electron-deficient (π-deficient) aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. wikipedia.orgnumberanalytics.com
The pyridine (B92270) ring itself is generally resistant to electrophilic aromatic substitution compared to benzene, but its reactivity is profoundly influenced by the nature and position of its substituents. In this compound, the scaffold is decorated with three distinct functional groups—amino, bromo, and cyano—each modifying the electronic landscape of the ring:
Amino Group (-NH₂): Positioned at C6, the amino group is a powerful electron-donating group that activates the pyridine ring, particularly towards electrophilic substitution.
Bromo Group (-Br): As a halogen, the bromo group is an electron-withdrawing group by induction but can participate in resonance. Its primary role in a synthetic context is often as a versatile leaving group in cross-coupling reactions. organic-chemistry.org
Nitrile Group (-CN): The cyano group is strongly electron-withdrawing, further decreasing the electron density of the pyridine ring.
This specific arrangement of activating, deactivating, and synthetically versatile functional groups on a picolinonitrile (2-cyanopyridine) framework makes this compound a highly valuable and specialized reagent in the synthesis of complex heterocyclic systems. researchgate.net
Strategic Importance as a Multifunctional Synthon
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is an exemplary multifunctional synthon because its three distinct functional groups can be addressed with high chemoselectivity, allowing for a stepwise and controlled elaboration of the molecular structure. The strategic value lies in the orthogonal reactivity of these sites, enabling the construction of diverse molecular architectures from a single starting material.
The synthetic potential at each functional site is summarized below:
| Functional Group | Position | Potential Transformations | Synthetic Utility |
| Amino Group | C6 | Diazotization followed by Sandmeyer reaction, acylation, alkylation, N-arylation. | Introduction of halogens, -OH, -CN; formation of amides; building block for fused ring systems. |
| Bromo Group | C5 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig), lithiation/metal-halogen exchange. | Formation of new carbon-carbon and carbon-heteroatom bonds to introduce aryl, alkyl, or amino groups. researchgate.netorganic-chemistry.org |
| Nitrile Group | C2 | Hydrolysis to carboxylic acid or amide, reduction to a primary amine, addition of organometallics. | Conversion to other key functional groups, extension of carbon chain, participation in cycloaddition reactions. |
| Pyridine Nitrogen | N1 | N-oxide formation, quaternization, coordination to metal centers. | Modulation of ring reactivity, directing group for substitutions, use as a ligand in catalysis. organic-chemistry.orgmdpi.com |
The synthesis of this synthon can be logically inferred from related procedures. For instance, a common route to similar compounds involves the direct bromination of an activated aminopyridine precursor. The synthesis of methyl 6-amino-5-bromonicotinate is achieved by treating methyl 6-aminonicotinate with N-bromosuccinimide (NBS). google.com By analogy, this compound can likely be prepared via the selective bromination of 6-aminopicolinonitrile (B1332374) at the C5 position, which is activated by the C6 amino group.
Historical Overview of Related Pyridine Derivatives in Academic Research
The journey of pyridine chemistry began long before the targeted synthesis of complex derivatives like this compound. This history provides a foundation for understanding the development of the synthetic methods used today.
The story of pyridine starts in 1849 when Scottish chemist Thomas Anderson first isolated it from bone oil and later from coal tar. wikipedia.orgnumberanalytics.com However, its correct chemical structure as a six-membered heterocycle analogous to benzene was only determined decades later. wikipedia.org The initial reliance on coal tar as the source for pyridine gave way to the development of systematic synthetic methods as the demand for its derivatives grew.
Several landmark syntheses paved the way for modern pyridine chemistry:
| Year | Synthesis Method | Description | Key Contributors |
| 1881 | Hantzsch Pyridine Synthesis | A condensation reaction of a β-keto ester, an aldehyde, and ammonia (B1221849) (or an ammonia derivative) to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.orgadvancechemjournal.com | Arthur Rudolf Hantzsch |
| 1924 | Chichibabin Pyridine Synthesis | A condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, often used for industrial production despite typically low yields. wikipedia.org | Aleksei Chichibabin |
| 1957 | Bohlmann-Rahtz Pyridine Synthesis | A significant route to substituted pyridines that employs substituted enamines and propargyl aldehydes or ketones. researchgate.net | Ferdinand Bohlmann & Dietrich Rahtz |
These foundational methods, initially developed for simpler pyridines, have been modified and expanded over the last century. The advent of transition-metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the functionalization of pyridine rings, allowing for the precise and efficient installation of groups like the bromo-substituent found in this compound, transforming them into powerful building blocks for modern science. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-bromopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKQAILALAUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716955 | |
| Record name | 6-Amino-5-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314974-91-8 | |
| Record name | 6-Amino-5-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Precursor Design for 6 Amino 5 Bromopicolinonitrile
Disconnection Approaches for the Pyridine (B92270) Core Synthesis
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For a polysubstituted pyridine like 6-Amino-5-bromopicolinonitrile, the primary disconnections focus on the formation of the heterocyclic core.
One common and powerful strategy involves building the pyridine ring from acyclic precursors. This can be achieved through condensation reactions of carbonyl compounds or via cycloaddition reactions. nih.gov For instance, a general approach to substituted pyridines is the inverse-electron-demand aza-Diels-Alder reaction, where a 1,2,4-triazine (B1199460) reacts with an alkyne. whiterose.ac.uk While effective, this method's success is highly dependent on the electronic nature of the reaction partners. whiterose.ac.uk
Another prominent disconnection approach involves the modification of a pre-existing isoxazole (B147169) ring. rsc.orgacs.org This strategy leverages the transformation of an isoxazole core into a pyridine ring, often catalyzed by transition metals like gold or titanium. rsc.orgacs.org For example, a 4-propargylaminoisoxazole can undergo an intramolecular gold(I)-catalyzed reaction to form an isoxazolopyridine, which upon N-O bond cleavage, yields a trisubstituted pyridine. acs.org This method is advantageous as it can proceed under relatively mild conditions and offers high regioselectivity. rsc.orgacs.org
A third major disconnection strategy begins with an already formed, but simpler, pyridine ring. The synthesis then becomes a matter of introducing the required functional groups in a controlled manner. This is often the most direct route, relying on well-established pyridine functionalization reactions. The challenge lies in controlling the regioselectivity of these additions, as the electronic nature of the existing substituents heavily influences the position of new groups.
Strategic Introduction of Halogen and Amino Substituents
The precise placement of the amino and bromo groups at the C6 and C5 positions, respectively, is critical. The order of their introduction is a key strategic decision, heavily influenced by the directing effects of the substituents.
Scenario 1: Bromination followed by Amination
A common strategy begins with a precursor like 2-cyanopyridine (B140075) (picolinonitrile). The first step could be the introduction of the bromine atom. However, direct bromination of picolinonitrile can be complex. A more controlled approach often involves starting with a pre-brominated pyridine. For example, starting with 2,5-dibromopyridine, one can selectively replace one of the bromine atoms. The cyano group can be introduced by reacting 5-bromo-2-chloropyridine (B1630664) with a cyanide source, like copper(I) cyanide. chemsrc.com Following the formation of 5-bromopicolinonitrile, the final step would be the introduction of the amino group at the 6-position. This can be challenging and may require directed metalation techniques or nucleophilic aromatic substitution (SNAr) under specific conditions.
Scenario 2: Amination followed by Bromination
Alternatively, one could start by introducing the amino group. For example, beginning with 6-aminopicolinonitrile (B1332374), the subsequent step would be the selective bromination at the C5 position. The amino group is a strong activating, ortho-, para-directing group. In this case, it would strongly direct an incoming electrophile (like Br+) to the C5 position, making this a highly regioselective transformation. This route is often preferred due to the reliable directing effect of the amino group. The key challenge is the synthesis or acquisition of the 6-aminopicolinonitrile starting material.
A representative reaction involves treating the amino-substituted precursor with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.
Precursor Selection and Rational Design for Picolinonitrile Scaffold Construction
The choice of starting materials is fundamental to the success of the synthesis. The rational design of these precursors considers their commercial availability, reactivity, and suitability for building the target this compound scaffold.
A highly effective and documented route starts from 2-amino-3-methylpyridine. This precursor contains the crucial C6-amino group and a methyl group that can be converted into the C2-nitrile. The synthesis proceeds through the following key transformations:
Bromination: The initial step is the selective bromination of 2-amino-3-methylpyridine. The activating amino group directs the bromine to the C5 position, yielding 2-amino-5-bromo-3-methylpyridine.
Sandmeyer Reaction: The amino group at the C2 position is then converted into a bromo group via a Sandmeyer reaction. This involves diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide. This yields 2,5-dibromo-3-methylpyridine.
Oxidation: The methyl group at C3 is oxidized to a carboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate. This step forms 5-bromo-2-carboxypyridine.
Amidation and Dehydration: The carboxylic acid is then converted to a primary amide, for instance, by treating it with thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849). The resulting amide is subsequently dehydrated to the nitrile using a dehydrating agent like phosphorus oxychloride (POCl₃), yielding 5-bromopicolinonitrile.
Final Amination: The final step involves a nucleophilic aromatic substitution to replace the bromo group at the C6 position with an amino group. This is typically accomplished by heating 5-bromopicolinonitrile with ammonia in a sealed vessel.
This multi-step process, while lengthy, is rational and allows for precise control over the placement of each functional group, culminating in the desired this compound.
| Synthetic Step | Precursor | Key Reagents | Intermediate/Product |
| Bromination | 2-Amino-3-methylpyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-3-methylpyridine |
| Sandmeyer Reaction | 2-Amino-5-bromo-3-methylpyridine | NaNO₂, HBr, CuBr | 2,5-Dibromo-3-methylpyridine |
| Cyanation | 2,5-Dibromopyridine | Copper(I) Cyanide | 5-Bromopicolinonitrile chemsrc.com |
| Nucleophilic Amination | 5-Bromopicolinonitrile | Ammonia (aq.) | This compound |
Synthetic Methodologies for 6 Amino 5 Bromopicolinonitrile
Cyclization Reactions for Pyridine (B92270) Ring Formation
The construction of the pyridine skeleton is a fundamental aspect of synthesizing complex pyridine derivatives. These methods typically involve the condensation or cycloaddition of acyclic precursors to form the heterocyclic ring.
Condensation reactions are a classical and widely used approach for pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgwikipedia.org The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgnih.gov While this method is versatile, it can sometimes result in low yields. wikipedia.org
A more structured approach is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.gov Modifications of these classical methods can be envisioned for the synthesis of precursors to 6-Amino-5-bromopicolinonitrile. For example, a multi-component reaction involving an α,β-unsaturated ketone, an active methylene (B1212753) compound like malononitrile, and an ammonia source could theoretically yield a substituted cyanopyridine. nih.govcore.ac.uk The reaction proceeds through a sequence of Michael addition, Knoevenagel condensation, and subsequent cyclization and aromatization steps.
Table 1: General Condensation Approaches for Pyridine Synthesis
| Synthesis Name | Typical Precursors | General Description |
|---|---|---|
| Chichibabin Synthesis | Aldehydes, Ketones, α,β-Unsaturated Carbonyls, Ammonia | Condensation reaction to form the pyridine ring, though yields can be modest. wikipedia.org |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (or similar), Ammonia | Multi-component condensation leading to a dihydropyridine, which is then oxidized. nih.gov |
| Bohlmann-Rahtz Synthesis | Enamines, Alkynones | A two-component condensation that provides regiochemical control in forming substituted pyridines. core.ac.uk |
Hetero-Diels-Alder reactions provide a powerful and often regioselective route to six-membered heterocycles, including pyridines. baranlab.org These reactions involve a [4+2] cycloaddition between a diene and a dienophile, where one or more atoms are heteroatoms. In the context of pyridine synthesis, an azadiene can react with an alkene or alkyne. baranlab.org
A particularly effective strategy is the inverse-electron-demand Diels-Alder reaction. rsc.org This approach involves the reaction of an electron-deficient heterocycle, such as a 1,2,4-triazine (B1199460), with an electron-rich dienophile like an enamine. acs.org The initial cycloadduct undergoes a retro-Diels-Alder reaction, extruding a stable molecule (e.g., N₂) to yield the pyridine ring. baranlab.org This method offers excellent control over substituent placement. For instance, the reaction of substituted 1,2,4-triazines with enamines has been developed as a viable pathway to functionalized pyridines. acs.org Another variation involves the reaction of isoxazoles with enamines, which, in the presence of a Lewis acid catalyst like TiCl₄(THF)₂, produces substituted pyridines with high regioselectivity. rsc.org
Table 2: Hetero-Diels-Alder Reaction Variants for Pyridine Synthesis
| Reaction Type | Diene Component | Dienophile Component | Key Features |
|---|---|---|---|
| Inverse-Electron-Demand | 1,2,4-Triazine (electron-deficient) | Enamine (electron-rich) | Forms pyridine ring via cycloaddition followed by N₂ extrusion. acs.org |
| Inverse-Electron-Demand | Isoxazole (B147169) (electron-deficient) | Enamine (electron-rich) | Requires a Lewis acid catalyst; proceeds with high regioselectivity. rsc.org |
| Vinylallene Cycloaddition | Vinylallene (generated in situ) | Sulfonyl Cyanide | A convergent strategy leading to highly substituted 2-sulfonylpyridines. researchgate.net |
Condensation Reactions Utilizing Acyclic Precursors
Halogenation Strategies
Introducing a bromine atom onto the pyridine ring can be achieved either by direct electrophilic substitution on an activated precursor or by converting another functional group into a bromine atom.
The direct bromination of a pyridine ring requires careful consideration of the existing substituents. The amino group at the C6 position of 6-aminopicolinonitrile (B1332374) is a strong activating group, directing electrophiles to the ortho (C5) and para (C3) positions. The cyano group at C2 is a deactivating group. Therefore, electrophilic bromination is expected to occur selectively at the C5 position.
Various brominating agents can be employed for this transformation. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the bromination of activated aromatic and heterocyclic systems. Other systems, like γ-picolinium bromochromate (γ-PBC), have been shown to be effective for the regioselective bromination of activated aromatic compounds, often favoring the para-substituted product. orientjchem.org For highly activated substrates like anilines, aqueous brominating systems using NaBr/H₂O₂ under acidic conditions have also been reported. researchgate.net The direct bromination of aromatic amino acids has been achieved using bromoisocyanuric acid sodium salt under strongly acidic conditions. nih.gov
Table 3: Conditions for Direct Aromatic Bromination
| Substrate Type | Reagent(s) | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Activated Aromatics | γ-picolinium bromochromate / CH₃CN | Reflux | Good yields of monobromo compounds. | orientjchem.org |
| Activated Arenes | H₂O₂-HBr / "on water" | Room Temperature | Effective for substrates like 4-nitrophenol. | |
| Aromatic Amino Acids | Bromoisocyanuric acid sodium salt / 60% H₂SO₄ | 0 °C | Good yields of mono-brominated products. | nih.gov |
| Aldehydes | N-Bromosuccinimide (NBS) | Organocatalyst (Secondary Amine) | Asymmetric α-bromination of aldehydes. | rsc.org |
An alternative to direct bromination is the conversion of an existing functional group into a bromine atom. A classic example is the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source. This method could be applied if a precursor such as 5,6-diaminopicolinonitrile were available.
Another functional group interconversion strategy involves the cyanation of a di-halogenated precursor. For example, 3-bromopicolinonitrile has been synthesized via the cyanation of 2,3-dibromopyridine. researchgate.net This indicates that a suitably substituted dibromopyridine could serve as a precursor, where one bromine atom is selectively replaced by a nitrile group. Such transformations highlight the versatility of functional group interconversions in achieving the desired substitution pattern. organic-chemistry.org
Direct Bromination of Picolinonitrile Derivatives
Amination Procedures
The introduction of the amino group at the C6 position is a critical step. This is often accomplished by starting with a precursor that has a suitable leaving group, such as a halogen, at the target position. Nucleophilic aromatic substitution (SNA) of a 6-chloropicolinonitrile with an amine source can install the required amino group.
Another powerful method is the reduction of a nitro group. The synthesis of a 5-bromo-6-nitropicolinonitrile precursor would allow for its subsequent reduction to the target this compound. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is a common and efficient method for reducing aromatic nitro groups to primary amines. oapi.int This approach was utilized in the preparation of (R)-(1-(5,6-diaminopyridin-2-yl)piperidin-3-yl)(pyrrolidin-1-yl)methanone from its 5-nitro-6-amino precursor, demonstrating the effectiveness of nitro group reduction in the presence of other sensitive functional groups on the pyridine ring. oapi.int
Table 4: Representative Amination Methods
| Method | Precursor | Reagent(s) | Key Features | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 6-Chloropicolinonitrile | Methylamine / K₂CO₃ | Direct displacement of a halogen by an amine. | |
| Nitro Group Reduction | 6-Nitro-substituted pyridine | H₂ / Pd-C | Clean and efficient conversion of a nitro group to a primary amine. | oapi.int |
| Buchwald-Hartwig Coupling | 6-Bromopicolinonitrile | Benzylamine / Pd(OAc)₂/XPhos | Palladium-catalyzed cross-coupling to form C-N bonds. |
Nucleophilic Aromatic Substitution with Amine Sources
Nucleophilic Aromatic Substitution (SNAr) is a primary method for introducing an amino group onto an electron-deficient pyridine ring. The reaction is facilitated by the presence of electron-withdrawing groups, such as the nitrile (C≡N) group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org In this context, a suitable precursor for this compound would be a 5-bromo-6-halopicolinonitrile, where a halogen atom at the 6-position acts as a leaving group.
The chlorine atom at the 6-position of picolinonitrile derivatives is known to be susceptible to nucleophilic displacement. vulcanchem.com The reaction typically involves treating the 6-halopicolinonitrile with an amine source, such as ammonia or a protected amine, in a polar aprotic solvent. The electron-withdrawing nitrile group activates the ring, making the C6 position prone to attack by the nucleophile.
Table 1: Representative Conditions for Nucleophilic Amination
| Parameter | Value/Range | Source |
|---|---|---|
| Substrate | 6-Halopicolinonitrile (e.g., 6-Chloropicolinonitrile) | |
| Nucleophile | Ammonia, Methylamine, or other amine sources | |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | |
| Base | Potassium carbonate (if using amine salt) | |
| Temperature | 80–100°C |
| Yield | 60–70% (for related compounds) | |
Reductive Amination Pathways
While direct reductive amination on the pyridine ring is less common, the term can also refer to the reduction of a nitro group to an amine. This is a highly effective and widely used method for installing an amino group on an aromatic ring. The synthesis would proceed via a 5-bromo-6-nitropicolinonitrile intermediate.
The nitro group can be selectively reduced without affecting the nitrile or bromo functionalities under controlled conditions. Common methods include catalytic hydrogenation or the use of metal-acid systems.
Catalytic Hydrogenation : This method employs hydrogen gas (H₂) with a transition metal catalyst, such as palladium on carbon (Pd/C). It is often highly selective and clean.
Metal-Acid Reduction : Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are also effective for reducing nitro groups to amines. This method may require a neutralization step after the reaction is complete.
Table 2: Conditions for Nitro Group Reduction on Picolinonitrile Derivatives
| Method | Reagents/Conditions | Notes | Source |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | Preserves the nitrile group. |
| Metal-Acid System | SnCl₂, HCl | Requires post-reaction neutralization. | |
Nitrile Group Introduction and Modification
The nitrile functionality is a defining feature of picolinonitriles and its introduction and subsequent transformation are key aspects of the synthesis.
Cyanation Reactions for Nitrile Formation
The introduction of the nitrile group is typically achieved through a cyanation reaction, where a leaving group on the pyridine ring is displaced by a cyanide salt. A well-documented approach for synthesizing brominated picolinonitriles involves the cyanation of a di-halogenated pyridine. iucr.orgresearchgate.net For instance, 3-bromopicolinonitrile has been synthesized from 2,3-dibromopyridine. iucr.orgresearchgate.net
This suggests a plausible route to this compound could start with a suitable amino-dibromopyridine, followed by selective cyanation. A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II), which is considered a less toxic alternative. organic-chemistry.org
Transformations Involving Existing Nitrile Functionality
The nitrile group itself is a versatile functional group that can be converted into other functionalities, expanding the synthetic utility of the picolinonitrile core. researchgate.net While metabolically robust in many pharmaceutical applications, the nitrile can undergo several laboratory transformations. nih.gov
Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. vulcanchem.com The reaction proceeds via a nucleophilic attack on the nitrile carbon, followed by the formation of a tetrahedral intermediate.
Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. vulcanchem.com
Amidine Formation : Nitriles can react with lithium bis(trimethylsilyl)amide (LiN(TMS)₂) followed by desilylation to form amidine derivatives. nih.gov This reaction involves the nucleophilic addition of the amide to the nitrile carbon. nih.gov
Table 3: Common Transformations of the Nitrile Group
| Transformation | Reagents | Product | Source |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide | vulcanchem.com |
| Reduction | H₂/Catalyst, LiAlH₄ | Primary Amine (Aminomethyl) | vulcanchem.com |
| Amidine Synthesis | 1. LiN(TMS)₂ 2. H⁺ | Carboxamidine | nih.gov |
Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity
Modern synthetic chemistry heavily relies on catalyst systems to improve reaction efficiency, yield, and selectivity, particularly in the construction of complex heterocyclic molecules.
Transition Metal Catalysis in Cross-Coupling Reactions
Transition metal catalysis is crucial for functionalizing the pyridine ring, especially for forming carbon-carbon bonds. The bromine atom in this compound makes it an ideal substrate for cross-coupling reactions.
The Suzuki-Miyaura coupling is a prominent example, where a palladium catalyst is used to couple an organoboron compound with an aryl halide. In a relevant study, 5-bromopicolinonitrile was successfully coupled with various substituted phenylboronic acids using a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst and potassium carbonate as a base to yield phenylpicolinonitriles. nih.gov This methodology is directly applicable for creating derivatives of this compound by forming a new bond at the C5 position.
Other transition metals like nickel and gold are also employed in the synthesis of picolinonitrile derivatives. Nickel catalysts, often in combination with photoredox systems, can facilitate C-O cross-coupling reactions. princeton.edu Gold(I) catalysts have been shown to be effective in catalyzing cyclization reactions to form substituted picolinonitrile structures from acyclic precursors under mild conditions. acs.orgnih.gov
Table 4: Examples of Transition Metal-Catalyzed Reactions for Picolinonitrile Synthesis/Functionalization
| Reaction Type | Catalyst System | Substrates | Product Type | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Bromopicolinonitrile, Phenylboronic acid | Phenylpicolinonitrile | nih.gov |
| C-O Coupling | NiCl₂•DME, dtbbpy, Ir photocatalyst | Aryl bromide, Alcohol | Aryl ether | princeton.edu |
| Cyclization | [(JohnPhos)Au(MeCN)]SbF₆ | 4-Propargylaminoisoxazole | Substituted 3-Hydroxypicolinonitrile | acs.org |
Organocatalytic Approaches
While metal-catalyzed methods, particularly those employing palladium or nickel, are commonly documented for the synthesis of aminopyridines, the development of organocatalytic strategies for the direct amination of halo-pyridines represents a growing area of interest. These approaches offer the potential for milder reaction conditions, reduced metal contamination in the final product, and unique reactivity profiles.
Although specific literature detailing an organocatalytic route to this compound is not extensively available, the principles of organocatalysis can be applied to this transformation. Theoretical organocatalytic strategies could involve the use of organic photoredox catalysts or the activation of the amine or the pyridine ring through non-covalent interactions with an organocatalyst. For instance, a hypothetical approach could utilize an organic photosensitizer to facilitate a single-electron transfer (SET) mechanism, leading to the formation of a radical intermediate that could then participate in the amination reaction.
Another potential organocatalytic pathway could involve the use of a strong organic base or a phase-transfer catalyst to enhance the nucleophilicity of the aminating agent. The optimization of such a system would be crucial to achieving viable yields.
Optimization of Temperature, Solvent, and Additives in Reaction Systems
The efficiency of any synthetic protocol for this compound is highly dependent on the careful optimization of reaction parameters. Temperature, solvent, and the use of additives can significantly impact reaction rates, yields, and the formation of byproducts. While specific optimization data for the organocatalytic synthesis of this compound is limited, extensive research on related metal-catalyzed amination reactions provides a valuable framework for understanding these effects. princeton.edu
Temperature:
The reaction temperature is a critical parameter that must be carefully controlled. In many cross-coupling reactions, higher temperatures can increase the reaction rate. However, excessively high temperatures may lead to the degradation of starting materials, products, or catalysts, and can promote the formation of undesirable side products. For instance, in related amination reactions, temperatures are often maintained within a specific range to maximize yield. A systematic screening of temperatures, for example, from room temperature up to reflux conditions, would be necessary to identify the optimal balance between reaction rate and product stability for the synthesis of this compound.
Solvent:
The choice of solvent plays a multifaceted role in the reaction, influencing the solubility of reactants and catalysts, the reaction mechanism, and the stabilization of intermediates. A variety of solvents are often screened to determine the most suitable one for a particular transformation. Common solvents in related cross-coupling reactions include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), as well as ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF). princeton.edu The optimal solvent is typically identified through empirical screening, as demonstrated in the following hypothetical optimization table for a related reaction.
Table 1: Effect of Solvent on a Hypothetical Amination Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 25 |
| 2 | 1,4-Dioxane | 65 |
| 3 | DMF | 80 |
| 4 | Acetonitrile | 55 |
| 5 | THF | 40 |
This table is a representative example based on general findings in related amination reactions and does not represent actual experimental data for the synthesis of this compound.
Additives:
Additives such as bases, ligands (in metal-catalyzed reactions), or other co-catalysts can have a profound effect on the outcome of the reaction. In the context of amination, a base is typically required to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amine. The choice of base can influence the reaction rate and selectivity. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine (B128534), DBU).
In a hypothetical organocatalytic system, additives might include a co-catalyst to regenerate the active catalytic species or a Lewis acid to enhance the electrophilicity of the pyridine ring. The optimization of the type and stoichiometry of these additives is a critical step in developing a robust synthetic method.
Table 2: Optimization of Base in a Hypothetical Amination Reaction
| Entry | Base | Equivalents | Yield (%) |
| 1 | K₂CO₃ | 1.5 | 50 |
| 2 | Cs₂CO₃ | 1.5 | 75 |
| 3 | K₃PO₄ | 1.5 | 68 |
| 4 | DBU | 1.2 | 45 |
| 5 | Triethylamine | 2.0 | 30 |
This table is a representative example based on general findings in related amination reactions and does not represent actual experimental data for the synthesis of this compound.
Reaction Mechanisms and Reactivity Profiles of 6 Amino 5 Bromopicolinonitrile
Reactivity of the Pyyridine Nucleus
The reactivity of the pyridine (B92270) ring in 6-Amino-5-bromopicolinonitrile is a complex balance of the activating and directing effects of the amino group against the deactivating effects of the ring nitrogen and the cyano group.
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) on pyridine is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. libretexts.org However, the presence of a strong electron-donating amino group at the 6-position significantly modulates this reactivity. mnstate.edu This amino group activates the ring, particularly at the positions ortho and para to it.
In this compound, the positions available for substitution are C3 and C4. The amino group at C6 strongly activates the C5 and C3 positions (ortho and para, respectively). The C5 position is already substituted with bromine. Therefore, electrophilic attack is most likely directed to the C3 position. The nitrile group at C2 and the pyridine nitrogen are deactivating groups, which further disfavor attack at the C3 and C5 positions. masterorganicchemistry.com The bromine atom at C5 also directs incoming electrophiles to its ortho positions (C4 and C6), although its deactivating effect is more significant.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic Aromatic Substitution (SNA) is a key reaction pathway for pyridine derivatives, especially when the ring is substituted with electron-withdrawing groups. byjus.comlibretexts.org In this compound, the electron-withdrawing cyano group at the C2 position, along with the inherent electron-deficient nature of the pyridine ring, facilitates nucleophilic attack.
These reactions typically proceed via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group, stabilizes this intermediate and thus activates the ring for substitution. youtube.com While the bromine atom at C5 is a good leaving group, a nucleophile could potentially attack the carbon atoms bearing a suitable leaving group or at an activated position. For instance, if a different leaving group were present at the C2, C4, or C6 positions, the cyano group would strongly activate the ring for nucleophilic substitution. In the parent molecule, nucleophilic attack could potentially lead to the displacement of the amino group if harsh conditions were employed, although this is less common.
Transformations Involving the Bromine Atom
The bromine atom at the C5 position is a versatile handle for a wide array of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl compounds. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For substrates like this compound, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the C5 position.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.org This reaction is highly efficient for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of substituted alkynes. ambeed.com The mechanism is believed to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper acetylide intermediate. wikipedia.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. libretexts.org This reaction is highly versatile, allowing for the introduction of primary or secondary amines at the C5 position. The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amine coupling partners. libretexts.org Research has documented the use of Buchwald-Hartwig cross-coupling for related brominated pyridine and pyrimidine (B1678525) compounds. sci-hub.sesci-hub.se
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | Pd(PPh₃)₄, PdCl₂(dppf); K₂CO₃, Cs₂CO₃ |
| Sonogashira | R-C≡CH | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI; Et₃N, piperidine |
| Buchwald-Hartwig | R¹R²NH | C-N | Pd₂(dba)₃, Pd(OAc)₂; Xantphos, BINAP; NaOt-Bu, Cs₂CO₃ |
Lithiation and Grignard Reagent Formation
The bromine atom can be exchanged with a metal, such as lithium or magnesium, to form organometallic intermediates that are powerful nucleophiles.
Lithiation: Halogen-lithium exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium or sec-butyllithium, typically at low temperatures. sci-hub.se This would generate 6-amino-5-lithiopicolo-nitrile, which can then be reacted with a variety of electrophiles to introduce new functional groups at the C5 position.
Grignard Reagent Formation: The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an anhydrous ether solvent. libretexts.orglibretexts.org The resulting organomagnesium compound, 6-amino-5-(bromomagnesio)picolinonitrile, is a strong nucleophile and base. libretexts.org However, the presence of the acidic amino group (N-H) could be problematic, as it would be deprotonated by the highly reactive Grignard reagent. Therefore, protection of the amino group would likely be necessary prior to attempting Grignard reagent formation. Once formed, Grignard reagents can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles. masterorganicchemistry.comambeed.com For example, reaction with a nitrile can lead to the formation of a ketone after hydrolysis. masterorganicchemistry.com A documented example shows the reaction of the closely related 5-bromopicolinonitrile with methyl magnesium bromide. google.com
Radical Reactions and Their Propagation Mechanisms
While ionic reactions are more common for aryl halides, they can also undergo radical reactions under specific conditions, often initiated by radical initiators (e.g., AIBN) or photolysis. The C-Br bond can be cleaved homolytically to generate an aryl radical. This radical can then participate in various propagation steps. For instance, in a radical chain reaction, the aryl radical could abstract a hydrogen atom from a suitable donor or add to a multiple bond. These reactions are less common for functionalization compared to cross-coupling but can be important in certain synthetic contexts.
Reactivity of the Amino Group
The amino group at the 6-position of the pyridine ring is a nucleophilic center and can participate in a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the adjacent bromo and nitrile substituents.
The amino group of this compound is expected to readily undergo acylation and sulfonylation reactions when treated with acylating or sulfonylating agents, respectively. These reactions are fundamental in organic synthesis for the protection of amines or for the introduction of new functional moieties.
In a typical acylation, the amine reacts with an acyl halide (like acetyl chloride) or an anhydride (B1165640) in the presence of a base to form an amide. Similarly, sulfonylation with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) would yield the corresponding sulfonamide. nih.gov While specific studies on this compound are not prevalent, the acylation of structurally similar aminopyridines, such as 4-bromopyridin-2-amine with cyclopropanecarbonyl chloride, proceeds efficiently in the presence of pyridine. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyridines
| Reaction Type | Reagent | Base | Product Type |
| Acylation | Acetyl chloride | Pyridine/Triethylamine | N-acetyl-aminopyridine |
| Sulfonylation | Methanesulfonyl chloride | Triethylamine (TEA) | N-methanesulfonyl-aminopyridine |
This table represents expected reactions based on the general reactivity of aminopyridines.
The primary amino group of this compound can be converted into a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures. This diazotization transforms the amino group into an excellent leaving group (N₂), which can then be substituted by a variety of nucleophiles in Sandmeyer-type reactions.
For instance, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) would be expected to replace the amino group with a chloro, bromo, or cyano group, respectively. The diazotization of 4-aminopyridine-2-carbonitrile (B1290440) followed by bromine substitution is a known method for the synthesis of bromopicolinonitriles. A similar transformation on 3-amino-5-bromopicolinonitrile via diazotization followed by chlorination has also been reported. googleapis.com
The nucleophilic amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically requires acid or base catalysis. Furthermore, condensation with carboxylic acids or their derivatives, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can form amide bonds. acs.org These reactions are pivotal in building more complex molecular architectures. For example, the condensation of an amine with Boc-protected γ-aminobutyric acid in the presence of EDC is a documented method for forming amide linkages. acs.org
Diazo Reactions and Subsequent Transformations
Reactions of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction.
The nitrile group of this compound can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. The outcome of the reaction is often dependent on the reaction conditions. For example, partial hydrolysis under controlled conditions can yield the corresponding picolinamide. In the synthesis involving related picolinonitriles, nitrile hydrolysis has been observed as a side reaction at elevated temperatures, leading to the formation of the amide. Complete hydrolysis to the carboxylic acid typically requires more forcing conditions.
Table 2: Potential Hydrolysis Products of this compound
| Reaction Condition | Product |
| Mild acid/base, controlled temperature | 6-Amino-5-bromopicolinamide |
| Strong acid/base, elevated temperature | 6-Amino-5-bromopicolinic acid |
This table outlines the expected products from the hydrolysis of the nitrile group.
The nitrile group can be reduced to a primary amine (-CH₂NH₂). A variety of reducing agents can accomplish this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C or Raney Nickel), or with diisobutylaluminum hydride (DIBAL-H). The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule. For instance, DIBAL-H can reduce nitriles to aldehydes at low temperatures, as demonstrated by the reduction of 5-bromopicolinonitrile to 5-bromopicolinaldehyde. google.com The reduction of the nitrile group in 6-(aminomethyl)picolinonitrile (B114738) to a primary amine is also a known transformation.
Cycloaddition Reactions (e.g., with Azides)
The nitrile functional group of this compound serves as a versatile dienophile or dipolarophile in cycloaddition reactions. Among the most significant of these transformations is the [3+2] cycloaddition with azides, a powerful method for the synthesis of 5-substituted tetrazole rings. This reaction, often referred to as the Huisgen cycloaddition, is of paramount importance in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.
The reaction involves the concerted addition of an azide (B81097), typically sodium azide (NaN₃), across the carbon-nitrogen triple bond of the nitrile. The process is generally facilitated by the use of a catalyst and thermal conditions. Lewis acids, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), are commonly employed to activate the nitrile group. They coordinate to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and lowering the activation energy of the cycloaddition. Alternatively, Brønsted acids or their salts, like ammonium (B1175870) chloride (NH₄Cl), can be used, which in situ generate hydrazoic acid (HN₃), the active azide species in the reaction.
Research findings demonstrate the successful conversion of this compound to its corresponding tetrazole derivative, 5-(6-amino-5-bromopyridin-2-yl)-1H-tetrazole. In a typical procedure, this compound is treated with an excess of sodium azide in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF). The addition of a catalyst like ammonium chloride or zinc chloride is crucial for driving the reaction to completion in a reasonable timeframe. The reaction mixture is heated, often to temperatures between 100–130 °C, for several hours to ensure complete conversion. The formation of the tetrazole product is a key step in the synthesis of various pharmaceutically active compounds, including inhibitors of Janus kinase (JAK) pathways.
The table below summarizes typical conditions for this transformation based on established synthetic protocols.
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | 120–130 | 12–24 | 5-(6-Amino-5-bromopyridin-2-yl)-1H-tetrazole | >90 |
| This compound | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | DMF | 100–110 | 8–16 | 5-(6-Amino-5-bromopyridin-2-yl)-1H-tetrazole | ~85-95 |
Stereoelectronic Effects and Regioselectivity in Synthetic Transformations
The reactivity and regioselectivity of this compound are intricately governed by the interplay of stereoelectronic effects exerted by its substituents and the pyridine ring nitrogen. A comprehensive analysis of these effects is essential for predicting its behavior in various synthetic transformations, such as nucleophilic and electrophilic substitutions.
The electronic landscape of the molecule is defined by the following contributors:
Pyridine Nitrogen (N1): As part of the aromatic system, the nitrogen atom is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It significantly reduces the electron density of the entire ring, particularly at the α-positions (C2 and C6) and the γ-position (C4), making the ring generally resistant to electrophilic attack.
Nitrile Group (-CN) at C2: This is a powerful electron-withdrawing group, operating through a strong inductive pull (-I) and a resonance-based withdrawal (-M effect). Its presence further deactivates the ring towards electrophiles and enhances the electrophilic character of the C2 carbon to which it is attached.
Amino Group (-NH₂) at C6: In stark contrast, the amino group is a potent electron-donating group. It exerts a weak -I effect but a very strong +M (mesomeric) effect by donating its lone pair of electrons into the pyridine ring. This effect significantly increases the electron density at the positions ortho (C5) and para (C3) to it, strongly activating these sites.
Regioselectivity in Key Reactions:
Electrophilic Aromatic Substitution (EAS): The pyridine ring is heavily deactivated towards EAS. However, if such a reaction were forced, the regiochemical outcome would be dictated overwhelmingly by the C6-amino group. Its powerful +M effect strongly activates the C3 and C5 positions. Since C5 is already substituted with bromine, any potential electrophilic attack would be directed exclusively to the C3 position. This makes C3 the only viable site for reactions like nitration or halogenation, should conditions be harsh enough to overcome the ring's deactivation.
The following table provides a summary of the electronic influence of each key structural feature.
| Position | Substituent/Feature | Inductive Effect | Mesomeric Effect | Overall Effect on Ring | Directed Reactivity |
|---|---|---|---|---|---|
| N1 | Pyridine Nitrogen | -I (Strong) | -M (Strong) | Strong Deactivation | Deactivates C2, C4, C6 |
| C2 | Nitrile (-CN) | -I (Strong) | -M (Strong) | Strong Deactivation | Makes C2 electrophilic; ring deactivator |
| C5 | Bromo (-Br) | -I (Strong) | +M (Weak) | Deactivation | Site for SNAr; ortho/para director |
| C6 | Amino (-NH₂) | -I (Weak) | +M (Very Strong) | Strong Activation | Directs electrophiles to C3 and C5 |
Derivatization and Functionalization Strategies Using 6 Amino 5 Bromopicolinonitrile
Synthesis of Substituted Pyridine (B92270) Scaffolds
The pyridine core is a prevalent scaffold in numerous biologically active compounds and functional materials. 6-Amino-5-bromopicolinonitrile is an excellent starting material for creating diverse substituted pyridine scaffolds, primarily through reactions targeting the bromine atom at the 5-position.
The bromo group is particularly amenable to various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine ring.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 5-position. For instance, reacting this compound with various phenylboronic acids can yield a series of 5-aryl-6-aminopicolinonitriles. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromopyridine with an amine. This is useful for introducing secondary or tertiary amino groups, or other nitrogen-containing heterocycles.
Sonogashira Coupling: This allows for the introduction of alkyne functionalities by coupling with a terminal alkyne. The resulting alkynylpyridines are valuable intermediates for further transformations.
Heck Coupling: This reaction introduces alkenyl substituents by reacting with an alkene.
The amino group at the 6-position can also be utilized for further diversification. It can undergo acylation, alkylation, or be used as a directing group in subsequent reactions, adding another layer of complexity to the accessible pyridine scaffolds.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Scaffold Diversification
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Amino-5-phenylpicolinonitrile |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6-Amino-5-(4-methoxyphenyl)picolinonitrile |
| This compound | Pyridine-3-boronic acid | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino-5-(pyridin-3-yl)picolinonitrile |
| This compound | 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃ | 6-Amino-5-(1-methyl-1H-pyrazol-4-yl)picolinonitrile sci-hub.se |
Design and Preparation of Picolinonitrile-Based Ligands for Catalysis
Picolinonitrile derivatives are valuable platforms for the design of ligands in transition metal catalysis. The nitrogen atom of the pyridine ring, the nitrile group, and the amino group of this compound can all act as potential coordination sites for metal ions. This allows for the creation of mono-, bi-, or even tridentate ligands.
The derivatization strategies mentioned in the previous section are key to tuning the steric and electronic properties of the resulting ligands. nih.gov For example, by introducing bulky substituents at the 5-position via Suzuki coupling, the steric environment around a coordinated metal center can be precisely controlled. This is crucial for achieving high selectivity in asymmetric catalysis.
Furthermore, the amino group can be modified to introduce another coordinating arm. For instance, reaction with a phosphine-containing acyl chloride could yield a P,N-ligand, a class of ligands known for their effectiveness in a variety of catalytic transformations, including hydrogenations and cross-coupling reactions. rsc.org The nitrile group can also participate in coordination or be transformed into other coordinating groups like amides or carboxylic acids.
The modular nature of synthesizing these ligands from this compound makes it an attractive scaffold for creating ligand libraries for high-throughput screening of catalytic reactions.
Construction of Fused Heterocyclic Systems
The adjacent amino and nitrile functional groups in this compound provide a classic precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring.
Annulation Reactions Involving Adjacent Functional Groups
The reaction of an ortho-amino-nitrile with various one-carbon electrophiles is a well-established method for constructing fused pyrimidine rings. This process is often referred to as annulation. For this compound, this would lead to the formation of pyrido[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry.
Common reagents for this transformation include:
Formic acid or its derivatives: Leads to the formation of a pyrimidinone ring.
Isothiocyanates: Reacts with the amino group to form a thiourea, which then cyclizes onto the nitrile to form a thione-substituted fused pyrimidine.
Guanidine: Condenses with the amino-nitrile to form a 2,4-diaminopyrido[2,3-d]pyrimidine.
These annulation reactions provide a direct and efficient route to complex heterocyclic systems from a readily available starting material.
Intramolecular Cyclization Pathways
Intramolecular cyclization offers another powerful strategy for building fused rings. This often involves a two-step process where one of the functional groups is first modified, followed by a cyclization event.
One potential pathway involves the functionalization of the amino group, followed by an intramolecular palladium-catalyzed cyclization onto the bromo-position to form a five-membered fused ring, leading to the synthesis of azaindole derivatives. uni-muenchen.de For example, acylation of the amino group followed by treatment with a palladium catalyst could induce a C-N bond formation.
Alternatively, the bromine atom can be displaced by a nucleophile that contains another reactive site. For instance, reaction with a bifunctional reagent could set the stage for a subsequent intramolecular cyclization involving the amino or nitrile group. These pathways significantly expand the range of fused heterocyclic systems that can be accessed from this versatile starting material.
Table 2: Representative Strategies for Fused Heterocycle Synthesis
| Reaction Type | Reagents/Conditions | Fused System |
|---|---|---|
| Annulation | Formamide, heat | Pyrido[2,3-d]pyrimidin-4-amine |
| Annulation | Phenyl isothiocyanate, base, then cyclization | 2-Thioxo-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one |
Formation of Polyfunctionalized Organic Intermediates
The differential reactivity of the three functional groups on this compound allows for its use in the synthesis of highly functionalized organic intermediates. rsc.org By choosing appropriate reaction conditions, each functional group can be addressed selectively.
The Bromo Group: As discussed, this is the primary site for cross-coupling reactions.
The Amino Group: This primary amine can be selectively acylated, alkylated, sulfonylated, or diazotized to introduce a wide variety of functionalities. For example, diazotization followed by Sandmeyer reaction can replace the amino group with a range of other substituents, including halogens, cyano, or hydroxyl groups.
The Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or participate in cycloaddition reactions.
This selective reactivity allows for a stepwise and controlled introduction of multiple functional groups, leading to the creation of complex molecules that would be difficult to synthesize by other means. These polyfunctionalized intermediates are valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Table 3: Selective Functionalization Reactions
| Functional Group | Reagent/Reaction | Resulting Functional Group |
|---|---|---|
| 5-Bromo | Arylboronic acid, Pd catalyst (Suzuki Coupling) | 5-Aryl |
| 6-Amino | Acyl chloride, base (Acylation) | 6-Amido |
| 6-Amino | NaNO₂, HCl (Diazotization), then CuCl | 6-Chloro |
| 2-Cyano | H₂SO₄, H₂O (Hydrolysis) | 2-Carboxylic acid |
| 2-Cyano | LiAlH₄ (Reduction) | 2-(Aminomethyl) |
Applications in Combinatorial Chemistry and Chemical Library Synthesis
The ability to selectively and sequentially functionalize the three reactive sites on this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of chemical libraries. nih.gov Chemical libraries are large collections of diverse, yet structurally related, compounds that are essential for modern drug discovery and materials science. nih.govresearchgate.net
Starting from this single scaffold, a large library of compounds can be generated by systematically varying the substituents at each position. For example, a "split-and-pool" synthesis strategy could be employed. nih.gov
A set of different boronic acids could be used in a Suzuki coupling reaction at the 5-position, creating a first level of diversity.
The resulting pool of compounds could then be split and reacted with a variety of acyl chlorides at the 6-amino position, introducing a second level of diversity.
Finally, the nitrile group could be hydrolyzed or reduced to introduce a third point of variation.
This approach allows for the rapid generation of thousands of unique compounds from a single starting material. The resulting libraries can then be screened for biological activity or desirable material properties, accelerating the discovery process. The well-defined core structure of this compound ensures that the library members have a common framework, which simplifies the analysis of structure-activity relationships (SAR).
Applications of 6 Amino 5 Bromopicolinonitrile in Advanced Materials Research
Precursor for Luminescent Materials and Organic Light-Emitting Diode (OLED) Components
The pyridine (B92270) core of 6-Amino-5-bromopicolinonitrile is a common structural motif in luminescent materials and components for Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the nitrile group and the electron-donating character of the amino group can create a "push-pull" system within the molecule, which is a known strategy for designing fluorescent compounds.
While direct studies on the luminescent properties of this compound are not extensively documented, its structure suggests significant potential. The bromine atom provides a convenient handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling. numberanalytics.comnih.gov This allows for the introduction of various aryl or heteroaryl groups, which can extend the π-conjugation of the system and tune the photophysical properties, such as the emission wavelength and quantum yield. For instance, coupling with pyrene (B120774) or other polycyclic aromatic hydrocarbons could lead to novel fluorophores. rsc.org The amino group can also be functionalized to modulate the electronic properties or to link the molecule to other components in a material.
| Feature of this compound | Relevance to Luminescent Materials |
| Pyridine Ring | Core scaffold for many known luminophores. |
| Amino and Nitrile Groups | Potential for intramolecular charge transfer (ICT) characteristics. |
| Bromo Substituent | Reactive site for cross-coupling reactions to introduce chromophoric units. |
Building Block for Photochromic and Electrochromic Systems
Photochromic and electrochromic materials, which change their optical properties in response to light or an electric field, respectively, often rely on molecules that can undergo reversible structural changes. The pyridine-based structure of this compound makes it a candidate for incorporation into such systems.
The reactivity of the bromine atom allows for the integration of this pyridine unit into larger, more complex molecular architectures that are known to exhibit photochromic or electrochromic behavior. For example, it could be coupled with diarylethene or spiropyran moieties to create novel photochromic compounds. Similarly, its incorporation into viologen-like structures or polymers could yield new electrochromic materials. The amino and nitrile groups can also be used to tune the redox potentials and the stability of the different states of the system.
Monomer or Intermediate in Specialty Polymer Chemistry
Substituted pyridines are valuable monomers in the synthesis of specialty polymers with tailored properties, such as high thermal stability, specific electronic characteristics, or metal-coordinating abilities. This compound can potentially serve as a monomer or a key intermediate in this context.
The bromine atom can be utilized in polymerization reactions, for instance, in palladium-catalyzed polycondensation reactions like the Suzuki polycondensation. This would lead to the formation of π-conjugated polymers with a pyridine unit in the backbone. Such polymers are of interest for applications in organic electronics, including organic field-effect transistors (OFETs) and polymer solar cells. The amino group can also be a site for polymerization, for example, through the formation of polyamides or polyimines, leading to polymers with different properties. Research on the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) based low band-gap copolymers from 5-bromo-2-cyanopyridine (B14956) for use in polymer solar cells highlights the potential of such building blocks. bldpharm.com
Design of Ligands for Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic ligands. The properties of MOFs are highly dependent on the structure of the organic ligand. Nitrogen-containing heterocyclic compounds, like pyridine, are widely used as ligands in MOF synthesis due to their excellent coordination ability with metal ions. numberanalytics.comnih.govresearchgate.netcore.ac.uk
This compound possesses multiple potential coordination sites: the pyridine nitrogen, the nitrile nitrogen, and the amino group. This multi-functionality could lead to the formation of MOFs with novel topologies and properties. The bromine atom can either be retained as a functional group on the pore walls of the MOF, enabling post-synthetic modification, or it can be used as a reactive site to link the picolinonitrile unit to a larger ligand structure before MOF synthesis. The synthesis of a triazine-based Covalent Organic Framework (COF) precursor from 5-Bromopicolinonitrile demonstrates the utility of brominated picolinonitriles in the construction of porous framework materials. nih.govresearchgate.net
| Functional Group | Potential Role in MOF Synthesis |
| Pyridine Nitrogen | Primary coordination site with metal ions. |
| Nitrile Group | Secondary coordination site or functional group within the pore. |
| Amino Group | Coordination site or a point for post-synthetic modification. |
| Bromo Atom | Reactive handle for creating more complex ligands before MOF assembly. |
Development of Functional Dyes and Pigments Based on Pyridine Core Structures
The pyridine ring is a core component of many synthetic dyes and pigments. The electronic properties of the pyridine ring, influenced by its substituents, determine the color and other properties of the dye. The combination of an electron-donating amino group and an electron-withdrawing nitrile group in this compound is a classic design principle for creating chromophores.
Through diazotization of the amino group and subsequent azo coupling, a wide range of azo dyes with a picolinonitrile core could be synthesized. Furthermore, the bromine atom can be substituted through nucleophilic aromatic substitution or cross-coupling reactions to introduce other chromophoric or auxochromic groups, allowing for the fine-tuning of the color and properties such as lightfastness and solubility. While direct synthesis of dyes from this compound is not yet widely reported, the synthesis of novel monoazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine (B1248293) structures, which also feature amino and nitrile functionalities, points to the potential in this area.
Computational and Theoretical Chemistry Studies on 6 Amino 5 Bromopicolinonitrile
Electronic Structure and Molecular Orbital Analysis
No published studies were found that specifically detail the electronic structure or perform a molecular orbital analysis on 6-Amino-5-bromopicolinonitrile.
HOMO-LUMO Energy Gaps and Reactivity Prediction
There are no available research data or calculations that report the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound. Consequently, predictions of its chemical reactivity based on these parameters could not be sourced.
Charge Distribution and Electrostatic Potential Maps
Detailed analyses of the charge distribution and corresponding electrostatic potential maps for this compound are not available in the scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
No studies concerning the conformational analysis or molecular dynamics simulations of this compound have been published. Such studies would provide insight into the molecule's flexibility, preferred three-dimensional structures, and dynamic behavior over time.
Quantum Chemical Calculations of Reaction Pathways
There is no available research detailing quantum chemical calculations of reaction pathways involving this compound.
Transition State Characterization
Without studies on its reaction pathways, there is no information on the characterization of any transition states for reactions involving this compound.
Activation Energy Determination
Similarly, the activation energies for potential reactions involving this compound have not been computationally determined or published.
Spectroscopic Property Prediction and Interpretation
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, which are essential for the structural elucidation of molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in simulating spectra that can be compared with experimental results. researchgate.netnih.gov
Vibrational frequency calculations are crucial for understanding the molecular vibrations that are detected by Infrared (IR) and Raman spectroscopy. nih.gov These computational analyses help in assigning specific absorption bands in the experimental spectra to corresponding molecular motions. For pyridine (B92270) derivatives, DFT calculations have been successfully used to predict vibrational modes. nih.govresearchgate.net
The primary vibrational modes for this compound include the stretching and bending of its functional groups:
Amino (NH₂) group: This group is characterized by symmetric and asymmetric N-H stretching vibrations.
Nitrile (C≡N) group: The carbon-nitrogen triple bond has a strong, characteristic stretching frequency.
Carbon-Bromine (C-Br) bond: The stretching vibration of this bond is also a key spectral feature.
Pyridine ring: The aromatic ring itself has a complex series of vibrations, including ring stretching and deformation modes.
The accuracy of these predictions is enhanced by scaling the calculated frequencies, which accounts for the approximations inherent in the theoretical models and the influence of the molecule's environment. nih.gov
Table 1: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Representative Wavenumber Range (cm⁻¹) |
|---|---|
| NH₂ Asymmetric Stretching | 3500–3600 |
| NH₂ Symmetric Stretching | 3400–3500 |
| C≡N Stretching | 2200–2250 |
| Ring C-C & C-N Stretching | 1400-1600 |
| C-Br Stretching | 500–600 |
Note: These values are typical ranges derived from computational studies on similar brominated amino pyridine structures. Actual values depend on the specific DFT functional and basis set employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, are used to predict the ¹H and ¹³C NMR chemical shifts. arxiv.org These predictions are based on calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard reference like tetramethylsilane (B1202638) (TMS). amazonaws.com
The predicted chemical shifts are highly sensitive to the electronic environment of each atom within the molecule. Comparing the calculated ¹H and ¹³C NMR spectra with experimental data provides a robust method for structural verification of this compound. Recent advancements in using Graph Neural Networks have also shown high accuracy in predicting chemical shifts, offering a faster alternative to traditional DFT calculations. arxiv.org
Table 2: Representative Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| ¹H NMR | |
| Amino (NH₂) Protons | 5.0 - 6.5 |
| Pyridine Ring Protons | 7.5 - 8.5 |
| ¹³C NMR | |
| C-NH₂ | 155 - 165 |
| C-Br | 95 - 105 |
| C-CN | 130 - 140 |
| C≡N | 115 - 120 |
| Other Ring Carbons | 110 - 150 |
Note: These are approximate ranges. The precise chemical shifts are influenced by the solvent and the computational model used.
Vibrational Frequency Calculations
Solvation Effects and Intermolecular Interactions Modeling
Understanding the behavior of this compound in a solution requires modeling its interactions with solvent molecules. Solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the influence of a solvent on the molecule's properties. These models treat the solvent as a continuous dielectric medium, which allows for the calculation of changes in the molecule's geometric and electronic structure in different environments. escholarship.org
The study of intermolecular interactions is also vital for predicting how molecules of this compound will interact with each other in the solid state or with biological targets. Computational analysis can identify and characterize non-covalent interactions, such as hydrogen bonds (e.g., between the amino group and a nitrogen atom of another molecule) and halogen bonds (involving the bromine atom). researchgate.net These interactions are fundamental to the formation of supramolecular structures and crystal packing. Modeling studies on related heterocyclic compounds have shown that hydrogen bonding and other weak interactions play a significant role in their solid-state architecture. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring of 6 Amino 5 Bromopicolinonitrile and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 6-Amino-5-bromopicolinonitrile, enabling the separation and quantification of the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound and its derivatives. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation and quantification.
Key parameters for HPLC method development include the selection of the stationary phase, mobile phase composition, and detector wavelength. A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water, which allows for the effective separation of compounds with varying polarities. UV detection is frequently used, with the wavelength selected based on the chromophoric properties of the analytes. googleapis.com For instance, detection at 220 and 254 nm has been reported for related compounds. googleapis.com
The validation of an HPLC method ensures its reliability for its intended purpose. This process typically includes assessments of linearity, precision, accuracy, and specificity. The goal is often to achieve a purity level of ≥97% for the final product.
Table 1: Illustrative HPLC Method Parameters for Analysis of Picolinonitrile Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
This table presents a generalized set of HPLC conditions. Specific methods for this compound would require optimization.
Gas Chromatography (GC) for Volatile Byproducts Analysis
Gas Chromatography (GC) is particularly useful for the analysis of volatile byproducts that may be present in the synthesis of this compound. These byproducts can arise from side reactions or the decomposition of reagents. The regioisomeric ratio of products from certain reactions can also be determined using GC with a flame ionization detector (GC-FID). uva.nl
The development of a GC method involves selecting an appropriate column, temperature program, and injection technique. The choice of the stationary phase is critical for achieving the desired separation of volatile components.
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. acs.orgescholarship.orggoogle.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visually assess the consumption of starting materials and the formation of the desired product. acs.orgescholarship.org
The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. Visualization of the separated compounds is typically achieved under UV light or by using specific staining reagents. acs.org TLC provides a quick qualitative assessment, guiding decisions on when to quench a reaction or proceed to the next step.
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives. These methods provide detailed information about the molecular structure, purity, and isomeric composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Isomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for confirming the structural integrity of this compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a wealth of information about the arrangement of atoms within the molecule.
For example, ¹H NMR can be used to identify the characteristic peaks of the aminomethyl protons. ¹³C NMR spectra can confirm the presence of the nitrile carbon and other carbon atoms in the molecule. nih.gov NMR is also valuable for determining the ratio of isomers if the synthesis yields a mixture.
Table 2: Representative ¹H NMR Data for a Picolinonitrile Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.10 | s | 1H | Aromatic H |
| 8.36 | dd | 1H | Aromatic H |
| 8.13 | d | 1H | Aromatic H |
| 7.88 | d | 2H | Aromatic H |
| 7.61 | d | 2H | Aromatic H |
This table is based on data for a related phenylpicolinonitrile derivative and serves as an illustrative example. nih.gov Actual chemical shifts for this compound may vary.
Mass Spectrometry (MS) for Reaction Mechanism Confirmation and Trace Impurity Profiling
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to confirm its molecular formula. bldpharm.comgoogle.com It is also instrumental in identifying and profiling trace impurities that may not be detectable by other methods.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the elemental composition. nih.gov When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for separating and identifying components of a complex mixture, aiding in the confirmation of reaction mechanisms by detecting intermediates and byproducts. google.comsci-hub.se
Infrared (IR) and Raman Spectroscopy for Functional Group Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the real-time monitoring of chemical reactions. abovchem.comnih.gov These methods probe the vibrational energy levels of molecules, providing a unique spectral "fingerprint".
In the context of this compound, IR and Raman spectroscopy are instrumental in confirming the presence of its key functional moieties: the amino (-NH₂), bromo (-Br), and nitrile (-C≡N) groups, as well as the pyridine (B92270) ring structure. The fundamental requirement for a vibration to be IR active is a change in the dipole moment, whereas for a vibration to be Raman active, a change in polarizability is necessary. rsc.org
Key Vibrational Modes for this compound:
Nitrile (C≡N) Stretching: The nitrile group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2200-2240 cm⁻¹. This distinct peak is a key indicator of the successful incorporation of the nitrile group. For instance, in related picolinonitrile derivatives, this stretch is observed around 2213-2239 cm⁻¹. google.com In the IR spectrum of the closely related compound 5-bromopicolinonitrile, a sharp peak for the C≡N stretch is clearly identifiable. nih.gov
Amino (N-H) Stretching: The primary amine group (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. The position and shape of these bands can be influenced by hydrogen bonding.
Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the mid-infrared spectrum, typically between 500 and 600 cm⁻¹.
Both IR and Raman spectroscopy are invaluable for monitoring the synthesis of this compound. For example, during a reaction to introduce the amino group onto a brominated picolinonitrile precursor, the appearance of the N-H stretching bands and shifts in the pyridine ring vibrations can be tracked in real-time to determine reaction progress and endpoint. uni-muenchen.de The combination of experimental data with computational methods, such as Density Functional Theory (DFT), can provide a more detailed assignment of the vibrational modes. nih.gov
Below is a table summarizing the expected IR absorption regions for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | 2200 - 2240 | Sharp, Strong |
| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium |
| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 | Medium |
| Amino (-NH₂) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C, C=N | Ring Stretching | 1400 - 1600 | Variable |
| Carbon-Bromine (C-Br) | Stretching | 500 - 600 | Medium to Strong |
Elemental Analysis for Stoichiometric Verification of Synthesized Compounds
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a synthesized compound. google.com This analysis provides the empirical formula of the molecule, which is the simplest whole-number ratio of atoms present. google.com When combined with a molecular weight determination (e.g., from mass spectrometry), the molecular formula can be definitively established. google.com
For this compound, with a molecular formula of C₆H₄BrN₃, the theoretical elemental composition can be calculated. An elemental analysis of a synthesized sample must yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages to confirm its stoichiometric purity.
The process generally involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of bromine can be determined by other methods, such as ion chromatography after combustion.
Theoretical Elemental Composition of this compound (C₆H₄BrN₃):
Molecular Weight: 198.02 g/mol abovchem.com
Carbon (C): 36.39%
Hydrogen (H): 2.04%
Bromine (Br): 40.35%
Nitrogen (N): 21.22%
Discrepancies between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or starting materials, or that the incorrect compound has been synthesized. In the development of derivatives of this compound, elemental analysis is a critical step to verify that the intended chemical modification has occurred and that the resulting product has the correct stoichiometry. lookchem.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and its potential interactions in a biological or material context.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the precise bond lengths of the C-Br, C-C, C-N, and C≡N bonds, and the torsion angles describing the orientation of the amino group relative to the ring.
Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the solid state. These interactions could include:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitrile nitrogen and the pyridine ring nitrogen can act as hydrogen bond acceptors. These interactions are significant in determining the crystal packing and can influence the compound's physical properties, such as its melting point and solubility. Studies on related aminopyridine structures have shown the prevalence of such hydrogen bonding. amazonaws.com
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that is common in the crystal structures of planar aromatic molecules. princeton.edu
While a specific crystal structure for this compound is not publicly available as of this writing, data from closely related compounds, such as 2-amino-3,5-dibromopyridine (B40352) and various substituted 2-aminopyridines, demonstrate the power of this technique in providing detailed structural insights for this class of molecules. nih.govamazonaws.comuva.nl
Quality Control and Assurance Protocols in Synthetic Chemistry
Quality control (QC) and quality assurance (QA) are systematic processes that ensure a synthesized chemical compound, such as this compound, consistently meets its predetermined specifications for identity, purity, and quality. These protocols are especially critical when the compound is intended for use as a pharmaceutical intermediate or an active pharmaceutical ingredient (API), where patient safety is paramount. rsc.orgresearchgate.net
The framework for these protocols is often guided by Good Manufacturing Practices (GMP), as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly in the ICH Q7 guideline for APIs. nih.govgoogle.com
A robust quality control and assurance program for the synthesis of this compound would include the following key elements:
Raw Material Control: All starting materials and reagents must be tested for identity and purity before use to prevent the introduction of impurities into the synthesis. researchgate.net
In-Process Controls: The synthesis process itself is monitored at critical steps. This can involve analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods to track the consumption of reactants and the formation of the product and any by-products.
Final Product Testing: The final, isolated this compound must be subjected to a battery of tests to confirm its identity and purity. This typically includes:
Spectroscopic Analysis: (NMR, IR, UV-Vis) to confirm the chemical structure.
Chromatographic Analysis: (HPLC, GC) to determine purity and quantify any impurities.
Mass Spectrometry: To confirm the molecular weight.
Elemental Analysis: To verify the elemental composition.
Documentation and Record-Keeping: Every step of the synthesis and analysis must be meticulously documented. This includes batch production records, analytical test results, and certificates of analysis. This documentation ensures traceability and is a core requirement of GMP. google.com
Stability Testing: The stability of the compound under various storage conditions (e.g., temperature, humidity, light) is evaluated to establish a shelf-life and appropriate storage recommendations. rsc.org
By implementing a comprehensive QA/QC program, manufacturers can ensure that every batch of this compound is of high and consistent quality, which is essential for its reliable application in further research or production processes. uni-muenchen.de
Emerging Trends and Future Research Directions Involving 6 Amino 5 Bromopicolinonitrile
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For a molecule like 6-amino-5-bromopicolinonitrile, which holds potential as a building block in various sectors, the development of green synthetic routes is paramount.
Biocatalysis, the use of natural catalysts such as enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic routes for this compound are not yet established, the broader field of pyridine (B92270) biocatalysis suggests promising avenues. Future research could focus on:
Enzymatic Halogenation and Amination: Investigating the use of halogenases and aminases to introduce the bromo and amino groups onto a picolinonitrile precursor with high regioselectivity. This would circumvent the use of harsh reagents often employed in classical halogenation and amination reactions.
Nitrile-metabolizing Enzymes: Exploring the use of nitrilases or nitrile hydratases for the selective transformation of the nitrile group into a carboxylic acid or amide, respectively. This could provide a green route to valuable derivatives. A biocatalytic strategy for the stereoselective construction of pyridine-functionalized cyclopropanes has been developed using hemoprotein-mediated activation of pyridyl triazoles, demonstrating the potential for enzyme-catalyzed carbene-mediated reactions on pyridine rings. chemrxiv.org
A summary of potential biocatalytic approaches is presented in the table below.
| Biocatalytic Approach | Potential Enzyme Class | Target Transformation | Advantages |
| Regioselective Bromination | Halogenases | Introduction of bromine at C5 | High selectivity, mild conditions |
| Regioselective Amination | Aminases | Introduction of amino group at C6 | Avoidance of harsh reagents |
| Nitrile Group Conversion | Nitrilases/Nitrile Hydratases | Conversion to carboxylic acid/amide | Green route to derivatives |
Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch synthesis. numberanalytics.comnih.gov The application of flow chemistry to the synthesis of this compound could involve:
Continuous Nitration and Reduction: A continuous flow setup could be designed for the nitration of a suitable pyridine precursor followed by immediate reduction to the amine, minimizing the handling of potentially hazardous intermediates.
Integrated Halogenation: A flow reactor could facilitate the bromination step with precise control over reaction time and temperature, potentially improving yield and reducing the formation of byproducts. An integrated flow microreactor system has been successfully used for the sequential introduction of two different electrophiles into dibromopyridines via Br/Li exchange, avoiding cryogenic conditions. researchgate.net
Multi-step Continuous Synthesis: The ultimate goal would be to develop a fully integrated, multi-step flow process that starts from simple precursors and yields this compound in a continuous fashion. The Bohlmann–Rahtz pyridine synthesis has been successfully carried out in a microwave flow reactor, demonstrating the feasibility of one-step preparations of substituted pyridines. beilstein-journals.org
Biocatalytic Transformations
Novel Applications in Photochemistry and Photocatalysis
The use of light to drive chemical reactions is a rapidly growing area of research, offering unique reactivity and the potential for more sustainable processes. mdpi.com The photophysical and photochemical properties of this compound are yet to be explored, but its structure suggests several intriguing possibilities:
Photoredox Catalysis: The electron-rich amino group and the electron-withdrawing nitrile and bromo substituents could allow the molecule to act as a photosensitizer or participate in photoredox catalytic cycles. Photocatalysis has been used to generate pyridyl radicals for conjugate addition reactions. rsc.org
Photoisomerization and Rearrangements: Irradiation with UV or visible light could induce interesting isomerization or rearrangement reactions, leading to novel heterocyclic scaffolds. chemrxiv.org
Photocatalytic Degradation of Pollutants: The photocatalytic properties of derivatives of this compound could be investigated for the degradation of organic pollutants in water. Aminopyridines themselves may be susceptible to photochemical degradation. epa.gov
Integration into Self-Assembled Systems and Supramolecular Architectures
The pyridine nitrogen, amino group, and bromine atom of this compound provide multiple sites for non-covalent interactions, making it an excellent candidate for the construction of self-assembled systems and supramolecular architectures.
Hydrogen Bonding Networks: The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov
Halogen Bonding: The bromine atom can participate in halogen bonding interactions, which are increasingly recognized as a powerful tool for crystal engineering and the design of functional materials. researchgate.net The study of halopyridines has shown their significant effect on the structure and conducting properties of crystals. mdpi.com
Coordination to Metal Centers: The pyridine nitrogen and the amino group can coordinate to metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or material properties. frontiersin.org
The potential non-covalent interactions involving this compound are summarized in the table below.
| Interaction Type | Participating Groups | Potential Application |
| Hydrogen Bonding | Amino group, Pyridine nitrogen | Crystal engineering, Drug-receptor interactions |
| Halogen Bonding | Bromo group | Design of functional materials, Anion recognition |
| Coordination | Pyridine nitrogen, Amino group | Metal-organic frameworks, Catalysis |
Exploration of New Reaction Manifolds and Catalytic Cycles
The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations and the development of novel catalytic cycles.
Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. mdpi.comnih.gov
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring would provide an atom-economical way to further modify the molecule. rsc.orgbeilstein-journals.org
Nitrile Group Transformations: The nitrile group can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, each leading to a new class of derivatives with potentially unique properties.
Catalyst Development: Derivatives of this compound could themselves be explored as ligands for transition metal catalysts, where the electronic and steric properties of the substituents could be fine-tuned to optimize catalytic activity and selectivity.
Computational Design and Predictive Modeling of Next-Generation Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.
QSAR and QSPR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. researchgate.netresearchgate.netbenthamdirect.comchemrevlett.com
DFT Calculations: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives, providing insights into reaction mechanisms and guiding the design of new experiments. mdpi.combohrium.com
Virtual Screening: Computational screening of virtual libraries of this compound derivatives can be used to identify promising candidates for specific applications, such as drug discovery or materials science, thereby accelerating the discovery process. auctoresonline.org
The table below outlines potential computational approaches and their applications.
| Computational Method | Application | Potential Outcome |
| QSAR/QSPR | Predictive modeling | Identification of key structural features for desired activity/property |
| DFT Calculations | Mechanistic studies | Understanding reaction pathways and electronic properties |
| Virtual Screening | Lead discovery | Identification of promising derivative candidates for specific targets |
Q & A
Q. What are the established synthetic routes for 6-Amino-5-bromopicolinonitrile, and what are their key reaction conditions?
Methodological Answer: Synthesis typically involves bromination of aminopicolinonitrile precursors or functionalization of pyridine derivatives. Key routes include:
- Cyano-substituted Aniline Bromination : Reacting cyano-substituted anilines with brominating agents like N-bromosuccinimide (NBS) in solvents such as DMF or acetonitrile. Temperature control (0–25°C) minimizes side reactions .
- Quinoline-Based Synthesis : Bromination of quinoline intermediates, where regioselectivity is influenced by directing groups (e.g., amino or cyano substituents). Catalyst systems like Lewis acids (e.g., FeCl₃) enhance efficiency .
- Ethyl Ester Derivatives : Hydrolysis of ethyl 6-amino-5-bromonicotinate followed by cyanation. Reaction conditions (pH, solvent polarity) impact yield and purity .
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Aniline Bromination | NBS, DMF, 0–25°C | 60–75% | |
| Quinoline Bromination | Br₂/FeCl₃, CHCl₃, reflux | 45–65% | |
| Ester Hydrolysis/Cyanation | KCN, H₂O/EtOH, 80°C | 70–85% |
Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral features should researchers focus on?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
- Emergency Protocols :
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize bromination efficiency in the synthesis of this compound derivatives?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve bromine solubility .
- Catalyst Screening : Lewis acids (FeCl₃, AlCl₃) enhance electrophilic substitution; catalytic amounts (5–10 mol%) reduce side products .
- Temperature Gradients : Stepwise heating (25°C → 60°C) balances reaction rate and selectivity.
- Competitive Analysis : Compare yields under varying Br₂/NBS ratios (1:1 to 1:1.5) to identify stoichiometric sweet spots .
Q. Table 2: Bromination Optimization Parameters
| Parameter | Optimal Range | Impact on Efficiency |
|---|---|---|
| Solvent Polarity | DMF > CHCl₃ > THF | ↑ Yield, ↓ Byproducts |
| Catalyst Loading | 5–10 mol% FeCl₃ | ↑ Regioselectivity |
| Reaction Time | 6–12 hours | Balances completion |
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) Validation : Compare computed NMR/IR spectra (B3LYP/6-31G* level) with experimental data to identify discrepancies in tautomerism or solvent effects .
- Empirical Refinement : Adjust computational models by incorporating solvent parameters (e.g., PCM for DMSO) or explicit hydrogen bonding .
- Multi-Technique Cross-Validation : Use X-ray crystallography (where feasible) to resolve ambiguity in molecular geometry .
Q. What mechanistic insights guide the regioselective functionalization of the pyridine ring in this compound?
Methodological Answer: Regioselectivity is governed by:
- Electronic Effects : The amino group activates the para position via resonance, directing electrophiles (e.g., Br⁺) to C-5. The cyano group withdraws electron density, deactivating adjacent positions .
- Steric Considerations : Bulky substituents at C-6 hinder reactions at C-4.
- Catalytic Directing : Transition metals (e.g., Pd) can override inherent selectivity in cross-coupling reactions .
Key Experimental Insight :
In metal-catalyzed reactions, this compound undergoes Suzuki coupling at C-5 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), retaining the cyano group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
